Cas no 1094510-28-7 ((4-bromo-2-propoxyphenyl)methanol)

(4-bromo-2-propoxyphenyl)methanol 化学的及び物理的性質
名前と識別子
-
- (4-bromo-2-propoxyphenyl)methanol
- ACMC-209936
- CTK8A9208
- SureCN3234853
- ANW-16048
- [4-bromo-2-(propyloxy)phenyl]methanol
- 4-bromo-2-(propyloxy)-benzyl alcohol
- 4-bromo-2-propoxyBenzenemethanol
- E90552
- DTXSID50738609
- BS-25696
- MFCD11619327
- SCHEMBL3234853
- CS-0211823
- DA-39911
- 1094510-28-7
-
- MDL: MFCD11619327
- インチ: InChI=1S/C10H13BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3
- InChIKey: DTPPBAPKRNLWJG-UHFFFAOYSA-N
- ほほえんだ: CCCOC1=C(C=CC(=C1)Br)CO
計算された属性
- せいみつぶんしりょう: 244.01000
- どういたいしつりょう: 244.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 29.46000
- LogP: 2.73020
(4-bromo-2-propoxyphenyl)methanol セキュリティ情報
(4-bromo-2-propoxyphenyl)methanol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
(4-bromo-2-propoxyphenyl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B698783-250mg |
(4-Bromo-2-propoxyphenyl)methanol |
1094510-28-7 | 250mg |
$ 98.00 | 2023-04-18 | ||
abcr | AB312133-1 g |
(4-Bromo-2-propoxyphenyl)methanol; 98% |
1094510-28-7 | 1g |
€212.20 | 2022-03-25 | ||
abcr | AB312133-5g |
(4-Bromo-2-propoxyphenyl)methanol, 98%; . |
1094510-28-7 | 98% | 5g |
€654.00 | 2024-04-20 | |
Ambeed | A397997-1g |
(4-Bromo-2-propoxyphenyl)methanol |
1094510-28-7 | 98% | 1g |
$152.0 | 2024-04-26 | |
Aaron | AR00834L-250mg |
(4-Bromo-2-propoxyphenyl)methanol |
1094510-28-7 | 95% | 250mg |
$500.00 | 2025-02-12 | |
TRC | B698783-100mg |
(4-Bromo-2-propoxyphenyl)methanol |
1094510-28-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
TRC | B698783-500mg |
(4-Bromo-2-propoxyphenyl)methanol |
1094510-28-7 | 500mg |
$ 150.00 | 2023-04-18 | ||
TRC | B698783-1g |
(4-Bromo-2-propoxyphenyl)methanol |
1094510-28-7 | 1g |
$ 207.00 | 2023-04-18 | ||
abcr | AB312133-10 g |
(4-Bromo-2-propoxyphenyl)methanol; 98% |
1094510-28-7 | 10g |
€937.00 | 2022-03-25 | ||
abcr | AB312133-1g |
(4-Bromo-2-propoxyphenyl)methanol, 98%; . |
1094510-28-7 | 98% | 1g |
€246.00 | 2024-04-20 |
(4-bromo-2-propoxyphenyl)methanol 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
(4-bromo-2-propoxyphenyl)methanolに関する追加情報
Introduction to (4-Bromo-2-Propoxyphenyl)Methanol (CAS No. 1094510-28-7)
The compound (4-bromo-2-propoxyphenyl)methanol, identified by the CAS number 1094510-28-7, is a significant organic compound with diverse applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 4-position and a propoxy group at the 2-position of a phenol ring, with a methanol group attached directly to the aromatic ring.
Recent studies have highlighted the potential of (4-bromo-2-propoxyphenyl)methanol as a key intermediate in the synthesis of bioactive compounds. Its structure makes it highly versatile, enabling it to participate in various chemical reactions such as nucleophilic substitutions, oxidations, and couplings. The presence of the bromine atom at the 4-position provides an excellent leaving group for substitution reactions, while the propoxy group at the 2-position enhances the compound's solubility and stability under different reaction conditions.
One of the most promising applications of this compound is in drug discovery. Researchers have explored its potential as a precursor for developing anti-inflammatory and antiviral agents. For instance, studies have shown that derivatives of (4-bromo-2-propoxyphenyl)methanol exhibit significant activity against various viral strains, including influenza and herpes simplex virus. These findings underscore its importance in the development of novel therapeutic agents.
In addition to its pharmaceutical applications, (4-bromo-2-propoxyphenyl)methanol has also found utility in agrochemicals. Its ability to act as a precursor for fungicides and insecticides has been extensively studied. Recent advancements in green chemistry have further enhanced its appeal by enabling its synthesis through environmentally friendly methods, such as catalytic hydrogenation and enzymatic reactions.
The synthesis of (4-bromo-2-propoxyphenyl)methanol involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. A common approach involves the bromination of a phenol derivative followed by alkoxylation and methylation steps. The optimization of these steps has been a focus of recent research efforts, with scientists exploring novel catalysts and reaction pathways to improve efficiency.
Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of (4-bromo-2-propoxyphenyl)methanol. These studies have revealed that the compound's aromaticity plays a crucial role in its reactivity towards electrophilic substitution reactions. This understanding has facilitated the design of more efficient synthetic routes and has opened new avenues for exploring its potential in advanced materials.
In conclusion, (4-bromo-2-propoxyphenyl)methanol (CAS No. 1094510-28-7) is a versatile compound with wide-ranging applications across various industries. Its unique structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool in modern chemical science.
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